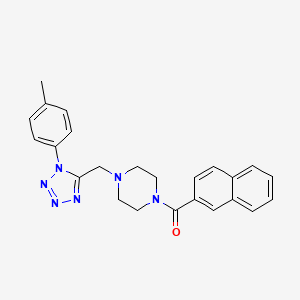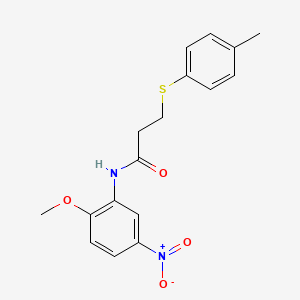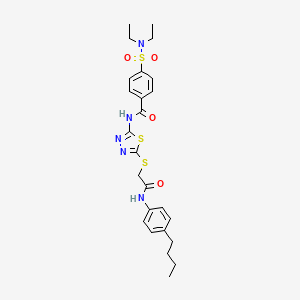![molecular formula C16H15N3O3 B2938011 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 895122-62-0](/img/structure/B2938011.png)
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as FMMP, is a pyrazinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMP is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and characterization. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to have low toxicity in animal studies. However, the limitations of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one, including the development of more efficient synthesis methods, the evaluation of its potential as an anticancer agent in vivo, and the investigation of its effects on other physiological systems. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one and to identify potential side effects.
Méthodes De Synthèse
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with 2-furylacetaldehyde, followed by cyclization with ethyl acetoacetate in the presence of acetic anhydride. Another method involves the reaction of 4-methoxyphenylhydrazine with 2-furylacetonitrile, followed by cyclization with acetic anhydride. The yield of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one using these methods ranges from 40-60%.
Applications De Recherche Scientifique
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been studied for its potential therapeutic applications, including its use as an anticancer agent and as a modulator of the immune system. 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Propriétés
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-12(5-7-13)19-9-8-17-15(16(19)20)18-11-14-3-2-10-22-14/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXDQBRMHVECOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)


![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)
![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937945.png)


![3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2937950.png)
